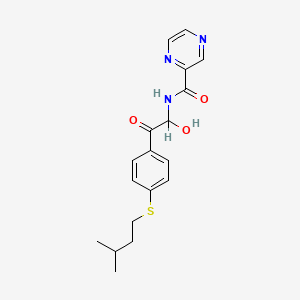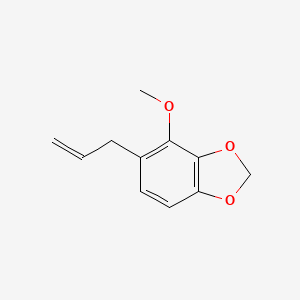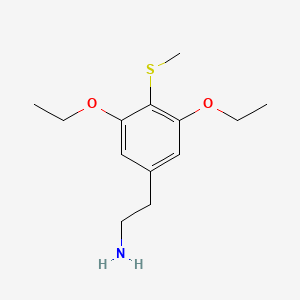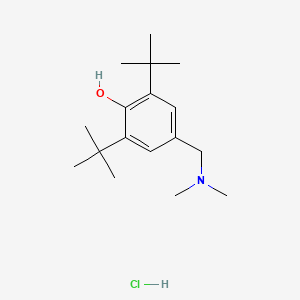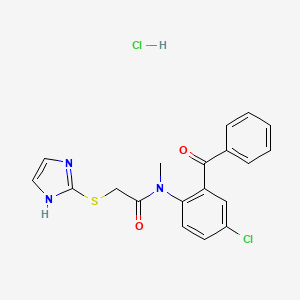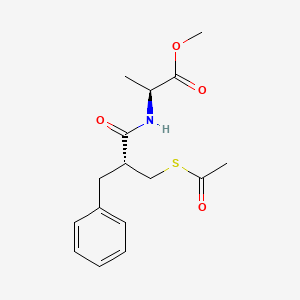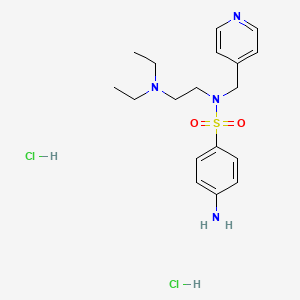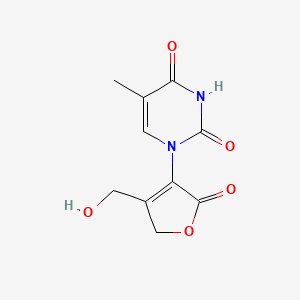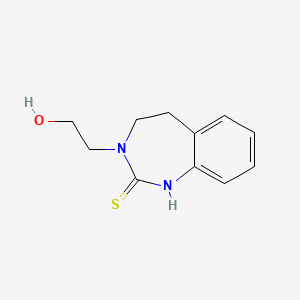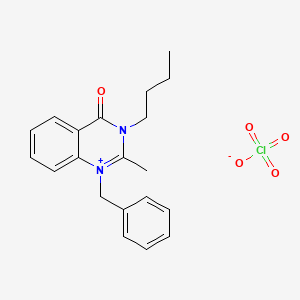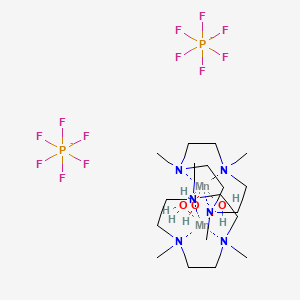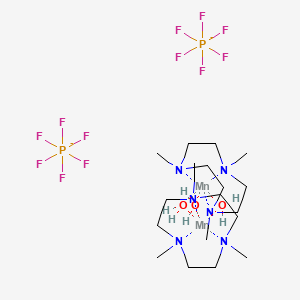
NP47Nxk9LL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NP47Nxk9LL involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves stereoselective reactions to ensure the correct absolute configuration of the molecule .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
NP47Nxk9LL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
NP47Nxk9LL has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving HMG-CoA reductase inhibitors.
Biology: The compound is studied for its effects on cholesterol biosynthesis in various biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: The compound is used in the development of new cholesterol-lowering drugs and as a standard in analytical methods .
Wirkmechanismus
NP47Nxk9LL exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. The compound exhibits high selectivity for hepatic tissues, making it a potent and specific inhibitor of cholesterol synthesis in the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action but less hepatic selectivity.
Pravastatin: Known for its high hepatic selectivity, similar to NP47Nxk9LL.
Fluindostatin: A synthetic inhibitor with comparable potency but different tissue selectivity.
Uniqueness
This compound is unique due to its high degree of liver selectivity, which is achieved through differential inhibition sensitivities in various tissues. This property distinguishes it from other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, which exhibit potent inhibition in all tissues exposed to them .
Eigenschaften
CAS-Nummer |
129785-04-2 |
|---|---|
Molekularformel |
C23H22F2N4O4 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid |
InChI |
InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m0/s1 |
InChI-Schlüssel |
HPFIYXJJZZWEPC-MIMFYIINSA-N |
Isomerische SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)O |
Kanonische SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


